molecular formula C12H10FN3O B12972631 2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B12972631
M. Wt: 231.23 g/mol
InChI Key: NZMXPMCCIUZYTE-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a fluorine atom at the 3-position and a pyrrolo[3,2-c]pyridine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C12H10FN3O/c13-9-6-14-3-1-7(9)11-5-8-10(16-11)2-4-15-12(8)17/h1,3,5-6,16H,2,4H2,(H,15,17)

InChI Key

NZMXPMCCIUZYTE-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=C(C=NC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoropyridine, which can be obtained through halogenation of pyridine.

    Cyclization Reaction: The 3-fluoropyridine undergoes a cyclization reaction with an appropriate diene or dienophile to form the pyrrolo[3,2-c]pyridine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. The pyrrolo[3,2-c]pyridine core provides a rigid scaffold that facilitates precise interactions with the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoropyridin-3-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one: Similar structure but with the fluorine atom at a different position.

    2-(3-Chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one: Chlorine atom instead of fluorine.

    2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one: Different pyrrolo ring fusion.

Uniqueness

The unique positioning of the fluorine atom in 2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one enhances its chemical reactivity and binding properties, making it distinct from its analogs. This uniqueness is leveraged in various applications, particularly in medicinal chemistry, where specific interactions with biological targets are crucial.

Biological Activity

2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be represented as follows:

  • Molecular Formula : C12H10FN3O
  • CAS Number : 11630374
  • SMILES Notation : C1CC2=C(N1)C(=O)N(C(=C2)C=C(C=N1)F)C=C1

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including the target compound, exhibit promising anticancer activities. Studies have shown that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis. For instance, a related compound demonstrated IC50 values against FGFRs of 7 nM for FGFR1, indicating strong inhibitory potential .

Table 1: Anticancer Activity of Pyrrolo Derivatives

CompoundTargetIC50 (nM)
4hFGFR17
FGFR29
FGFR325

The mechanism through which these compounds exert their anticancer effects often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, the inhibition of FGFR signaling leads to decreased cell migration and invasion in breast cancer cell lines .

Other Biological Activities

Beyond anticancer effects, pyrrolo derivatives have been investigated for additional pharmacological properties:

  • Antidiabetic Activity : Certain derivatives have shown the ability to enhance insulin sensitivity in adipocytes, suggesting potential use in diabetes management. The maximum increase in insulin sensitivity achieved was between 7.4% to 37.4% at varying concentrations .
  • Antiviral Activity : Some studies have reported moderate antiviral activity against HIV-1 replication. Compounds were tested for their ability to inhibit viral activity with promising results indicating that structural modifications significantly influence efficacy .

Case Study 1: FGFR Inhibition

A study involving a series of pyrrolo derivatives demonstrated that compound 4h , structurally similar to our target compound, effectively inhibited breast cancer cell proliferation and induced apoptosis. The study highlighted the importance of specific functional groups in enhancing biological activity against cancer cells .

Case Study 2: Insulin Sensitivity Enhancement

Another investigation focused on the impact of pyrrolo derivatives on glucose metabolism. The study revealed that specific substituents on the pyrrolo structure significantly influenced the enhancement of insulin sensitivity in mouse adipocytes .

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